2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom, an ethyl group, and a dihydrobenzodioxine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 2-ethyl-2,3-dihydro-1,4-benzodioxine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-ethyl-2,3-dihydro-1,4-benzodioxine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 2-ethyl-2,3-dihydro-1,4-benzodioxine derivatives with various functional groups.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the ethyl group.
Reduction Reactions: The major product is 2-ethyl-2,3-dihydro-1,4-benzodioxine.
Scientific Research Applications
2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the dihydrobenzodioxine ring can undergo oxidation or reduction. These interactions can affect biological pathways and enzyme activities, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2,3-dihydro-1,4-benzodioxine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-2-methyl-2,3-dihydro-1,4-benzodioxine: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
2-Bromo-2-phenyl-2,3-dihydro-1,4-benzodioxine: Contains a phenyl group, which can significantly alter its reactivity and applications.
Uniqueness
2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromo-3-ethyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c1-2-10(11)7-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3 |
InChI Key |
JVIQPMJUOARUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2=CC=CC=C2O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.